REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([Br:8])=[CH:6][N:5]=[N:4][CH:3]=1.N1NC(=[O:15])C=CC=1.[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[K+]>CN(C=O)C>[CH2:16]([N:4]1[C:3](=[O:15])[C:2]([Br:1])=[C:7]([Br:8])[CH:6]=[N:5]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,3.4|
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Name
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4,5-dibromopyridazin 2H-pyridazin-3-one
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC1=CN=NC=C1Br.N=1NC(C=CC1)=O
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Name
|
|
Quantity
|
6.84 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 0.5 hr
|
Duration
|
0.5 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to r.t.
|
Type
|
ADDITION
|
Details
|
poured over H20 (500 mL)
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Type
|
EXTRACTION
|
Details
|
extracted twice with Et2O (200 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |